1-[(4-methylpiperazin-1-yl)methyl]-1H-1,2,3-benzotriazole
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Overview
Description
1-[(4-Methylpiperazin-1-yl)methyl]-1H-1,2,3-benzotriazole is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a benzotriazole ring substituted with a methylpiperazine moiety. The unique structure of this compound imparts it with distinct chemical and biological properties, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 1-[(4-methylpiperazin-1-yl)methyl]-1H-1,2,3-benzotriazole typically involves the reaction of 1H-1,2,3-benzotriazole with 4-methylpiperazine in the presence of a suitable catalyst. One common method involves the use of N,N’-carbonyldiimidazole (CDI) as a condensing agent in a solvent such as dimethylformamide (DMF) . The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial production methods often employ similar synthetic routes but on a larger scale, with additional steps for purification and quality control to meet regulatory standards .
Chemical Reactions Analysis
1-[(4-Methylpiperazin-1-yl)methyl]-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The benzotriazole ring and the piperazine moiety can undergo substitution reactions with various electrophiles or nucleophiles, leading to a wide range of substituted derivatives
Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(4-Methylpiperazin-1-yl)methyl]-1H-1,2,3-benzotriazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(4-methylpiperazin-1-yl)methyl]-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets and pathways. For instance, in its anti-inflammatory role, the compound has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-1β . This reduction is achieved through the inhibition of key enzymes and signaling pathways involved in the inflammatory response. Additionally, its potential anticancer activity is thought to be mediated through the inhibition of epidermal growth factor receptor (EGFR) signaling pathways .
Properties
IUPAC Name |
1-[(4-methylpiperazin-1-yl)methyl]benzotriazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5/c1-15-6-8-16(9-7-15)10-17-12-5-3-2-4-11(12)13-14-17/h2-5H,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXJQUDHABLFDIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CN2C3=CC=CC=C3N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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